molecular formula C18H26N2O3 B250409 N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Numéro de catalogue: B250409
Poids moléculaire: 318.4 g/mol
Clé InChI: BSXIEICXSPXZQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as THF-CU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THF-CU is a potent inhibitor of the copper-dependent enzyme lysyl oxidase (LOX), which plays a crucial role in the formation and maintenance of the extracellular matrix (ECM).

Applications De Recherche Scientifique

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. LOX has been shown to be upregulated in many types of cancer, and inhibition of LOX activity has been shown to have anti-tumor effects. This compound has been shown to inhibit the activity of LOX in vitro and in vivo, making it a potential candidate for the development of anti-cancer therapies.
In addition to its potential anti-cancer effects, this compound has also been shown to have anti-fibrotic effects. Fibrosis is a pathological process that involves the excessive accumulation of ECM proteins, leading to tissue scarring and dysfunction. LOX is known to play a key role in the development of fibrosis, and inhibition of LOX activity has been shown to attenuate fibrosis in various organs. This compound has been shown to inhibit LOX activity and attenuate fibrosis in animal models of liver and lung fibrosis.

Mécanisme D'action

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is a potent inhibitor of LOX, which is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin fibers in the ECM. LOX-mediated cross-linking is important for the structural integrity of tissues, but excessive LOX activity can lead to tissue stiffness and dysfunction. This compound binds to the copper ion in the active site of LOX, preventing the enzyme from catalyzing the cross-linking reaction.
Biochemical and Physiological Effects:
In addition to its effects on LOX activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of liver and lung fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea for lab experiments is its specificity for LOX inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of LOX in various biological processes. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its stability and solubility properties are not well characterized. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

Orientations Futures

There are many potential future directions for research on N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of research is the development of more potent and selective LOX inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other copper-dependent enzymes and the copper homeostasis system. Additionally, the in vivo pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to determine its potential as a therapeutic agent for cancer and fibrosis.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves the reaction of cyclohexylisocyanate with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a copper catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed using NMR and mass spectrometry.

Propriétés

Formule moléculaire

C18H26N2O3

Poids moléculaire

318.4 g/mol

Nom IUPAC

1-cyclohexyl-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H26N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h4,8-9,12,14,17H,1-3,5-7,10-11,13H2,(H2,19,20,21)

Clé InChI

BSXIEICXSPXZQL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canonique

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.